1-Fluoro-2,5-dimethyl-3-nitrobenzene
Overview
Description
1-Fluoro-2,5-dimethyl-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. This compound is a derivative of nitrobenzene and is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Fluoro-2,5-dimethyl-3-nitrobenzene typically involves the nitration of 2,5-dimethylfluorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the reaction rate and minimize side reactions .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Fluoro-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles in the presence of a strong base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-fluoro-2,5-dimethyl-3-aminobenzene, while nucleophilic substitution of the fluorine atom can produce various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2,5-dimethyl-3-nitrobenzene is used in scientific research for several purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,5-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro group withdraws electron density from the benzene ring, making it less reactive towards electrophiles.
Reduction: The reduction of the nitro group involves the transfer of electrons to the nitrogen atom, converting it to an amino group.
Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group, can be displaced by nucleophiles in the presence of a strong base.
Comparison with Similar Compounds
1-Fluoro-2,5-dimethyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-2,4-dimethyl-5-nitrobenzene: This compound has a similar structure but with different positions of the methyl and nitro groups.
1-Fluoro-3,5-dimethyl-2-nitrobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in organic synthesis and material science.
Properties
IUPAC Name |
1-fluoro-2,5-dimethyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMXGMQKUXQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289755 | |
Record name | 1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-73-0 | |
Record name | 1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2,5-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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